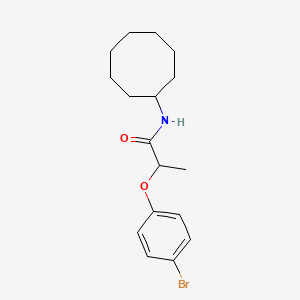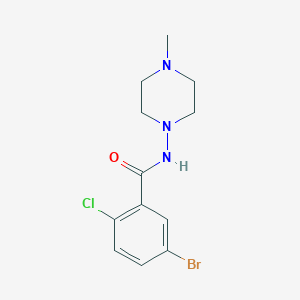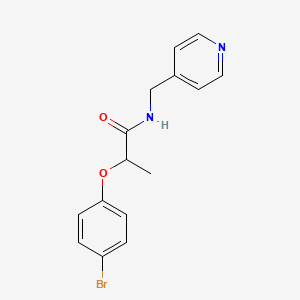![molecular formula C25H24N2O3 B4111897 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide
Descripción general
Descripción
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as N-(4-morpholinyl)-3-(4-(phenylcarbamoyl)phenyl)benzamide (MPPB), is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPPB is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a role in the regulation of dopamine neurotransmission in the brain.
Mecanismo De Acción
MPPB acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activation of this receptor, MPPB can modulate the release of dopamine in these pathways, leading to potential therapeutic effects. The exact mechanism of action of MPPB is still being investigated, but it is thought to involve the regulation of intracellular signaling pathways and gene expression (Sokoloff et al., 2006).
Biochemical and Physiological Effects
MPPB has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, MPPB has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing and addiction (Le Foll et al., 2005). MPPB has also been shown to improve cognitive function in animal models of schizophrenia (Sokoloff et al., 2006). These effects suggest that MPPB may have potential therapeutic applications in the treatment of addiction and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPPB is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of MPPB is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain experimental paradigms. Additionally, MPPB's pharmacokinetic properties may also limit its usefulness in certain studies, as it has a relatively short half-life and may require frequent dosing.
Direcciones Futuras
There are several potential future directions for research on MPPB. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of MPPB. Another area of interest is the investigation of the potential therapeutic applications of MPPB in the treatment of addiction, schizophrenia, and other neurological and psychiatric disorders. Additionally, there is a need for further investigation into the mechanism of action of MPPB and its effects on intracellular signaling pathways and gene expression. Overall, MPPB represents a promising candidate for drug development and further research is needed to fully understand its potential therapeutic applications.
In conclusion, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide, or MPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. MPPB acts as a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. While MPPB has several advantages, such as its high selectivity for the dopamine D3 receptor, it also has limitations, such as its relatively low potency and short half-life. Future research on MPPB should focus on the development of more potent and selective dopamine D3 receptor antagonists, as well as the investigation of its potential therapeutic applications in the treatment of addiction, schizophrenia, and other disorders.
Aplicaciones Científicas De Investigación
MPPB has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, addiction, and Parkinson's disease. The dopamine D3 receptor has been implicated in the pathophysiology of these disorders, and MPPB's ability to selectively antagonize this receptor makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-24(17-19-7-3-1-4-8-19)26-21-11-12-23(27-13-15-30-16-14-27)22(18-21)25(29)20-9-5-2-6-10-20/h1-12,18H,13-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUWUGIJPHMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B4111823.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111824.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)


![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)
